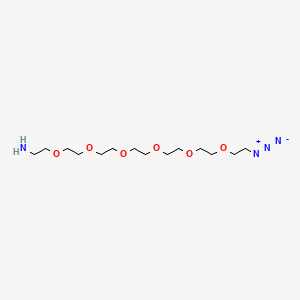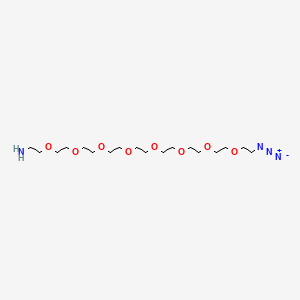
Acetohexamide
Overview
Description
Acetohexamide is a first-generation sulfonylurea medication primarily used to treat diabetes mellitus type 2. It is particularly effective for individuals whose diabetes cannot be controlled by diet alone . This compound works by stimulating the pancreatic beta cells to secrete insulin, thereby lowering blood sugar levels .
Mechanism of Action
Target of Action
Acetohexamide, a first-generation sulfonylurea medication , primarily targets the ATP-sensitive potassium (K+) channels on the cell membrane of pancreatic beta cells .
Mode of Action
This compound binds to these ATP-dependent K+ channels, inhibiting a tonic, hyperpolarizing outflux of potassium . This action causes the electric potential over the membrane to become more positive . This depolarization in turn opens voltage-gated calcium channels .
Biochemical Pathways
The opening of voltage-gated calcium channels leads to a rise in intracellular calcium . This increase in calcium levels triggers the fusion of insulin granules with the cell membrane, resulting in the increased secretion of insulin . This process is part of the insulin secretion pathway, which plays a crucial role in the regulation of blood glucose levels.
Pharmacokinetics
This compound is an intermediate-acting oral sulfonylurea . It is rapidly absorbed and extensively metabolized in the liver to the active metabolite hydroxyhexamide . This metabolite exhibits greater hypoglycemic potency than the parent drug and is believed to be responsible for the prolonged action of this compound .
Action Environment
While specific environmental factors influencing the action of this compound are not well-documented, it’s known that many drugs can be affected by factors such as diet, lifestyle, and co-existing medical conditions. For instance, the effectiveness of this compound, like other sulfonylureas, can be influenced by the patient’s diet and exercise regimen. Additionally, the presence of liver disease could potentially impact the metabolism and effectiveness of this compound, given its hepatic metabolism .
Biochemical Analysis
Biochemical Properties
Acetohexamide plays a significant role in biochemical reactions. It interacts with pancreatic beta cells, stimulating them to secrete insulin . The nature of these interactions involves the binding of this compound to ATP-dependent K+ channels on the cell membrane of pancreatic beta cells .
Cellular Effects
This compound influences cell function by stimulating the secretion of insulin, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . It helps the body use insulin efficiently, thereby regulating blood sugar levels .
Molecular Mechanism
The mechanism of action of this compound involves its binding to ATP-dependent K+ channels on the cell membrane of pancreatic beta cells . This inhibits a tonic, hyperpolarizing outflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels .
Temporal Effects in Laboratory Settings
It is known that this compound has an intermediate-acting effect, indicating that it may have a stable and long-lasting impact on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of insulin secretion. It interacts with ATP-dependent K+ channels, influencing the metabolic flux of potassium ions .
Subcellular Localization
Given its mechanism of action, it is likely to interact with cell membranes, particularly at ATP-dependent K+ channels on the cell membrane of pancreatic beta cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetohexamide is synthesized through a multi-step process. The key steps involve the reaction of 4-acetylbenzenesulfonyl chloride with cyclohexylamine to form 4-acetyl-N-(cyclohexylcarbamoyl)benzenesulfonamide . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Acetohexamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the sulfonylurea group.
Substitution: Substitution reactions can occur at the aromatic ring or the sulfonylurea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include modified sulfonylurea derivatives and various metabolites that retain hypoglycemic activity .
Scientific Research Applications
Acetohexamide has several scientific research applications:
Chemistry: Used as a model compound to study sulfonylurea chemistry and its derivatives.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of diabetes mellitus type 2.
Industry: Used in the development of new hypoglycemic agents and related pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Comparison
Acetohexamide has one-third the potency of chlorpropamide and twice the potency of tolbutamide. similar hypoglycemic efficacy occurs with equipotent dosages of these sulfonylureas . Unlike some other sulfonylureas, this compound is metabolized in the liver to 1-hydrohexamide, which also possesses hypoglycemic activity .
This compound’s unique metabolic pathway and intermediate-acting nature make it a valuable option in the management of diabetes mellitus type 2 .
Properties
IUPAC Name |
1-(4-acetylphenyl)sulfonyl-3-cyclohexylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)12-7-9-14(10-8-12)22(20,21)17-15(19)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZSUPCWNCWDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Record name | ACETOHEXAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020007 | |
| Record name | Acetohexamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetohexamide is a white fluffy crystalline powder with almost no odor. (NTP, 1992), Solid | |
| Record name | ACETOHEXAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetohexamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & ETHER; SLIGHTLY SOL IN ALCOHOL & CHLOROFORM; SOL IN PYRIDINE & DILUTE SOLN OF ALKALI HYDROXIDES, INSOL IN ETHYL ACETATE; SPARINGLY SOL IN DIOXANE, Soluble in pyridine; slightly soluble in alcohol, chloroform. Insoluble in ether., In water, 0.00343 mg/l @ 37 °C, 4.83e-02 g/L | |
| Record name | ACETOHEXAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetohexamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETOHEXAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3280 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetohexamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfonylureas such as acetohexamide bind to an ATP-dependent K+ channel on the cell membrane of pancreatic beta cells. This inhibits a tonic, hyperpolarizing outflux of potassium, which causes the electric potential over the membrane to become more positive. This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin., SULFONYLUREAS STIMULATE ISLET TISSUE TO SECRETE INSULIN. ... ADMIN OF SULFONYLUREAS INCR CONCN OF INSULIN IN PANCREATIC REIN... /SULFONYLUREAS/, Sulfonylureas are now...thought to act by a number of different mechanisms. 1. ...produce a depolarization of the pancreatic islet beta cell membrane potassium ion permeability. This results in a release of preformed insulin into the circulation and occurs mostly in non-insulin dependent diabetics. 2. ...reduce basal glucose output from the liver... 3. increase insulin receptor binding... 4. ...increasing intracellular levels of AMP... 5. increase insulin secretion by suppressing the release of glucagon and somatostatin from alpha and delta pancreatic cells. /Sulfonylureas/, Sulfonylureas lower blood glucose in NIDDM by directly stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue by an unknown process that involves a sulfonylurea receptor on the beta cell. Sulfonylureas inhibit the ATP potassium channels on the beta cell membrane and potassium efflux, which results in depolarization and calcium influx, calcium-calmodulin binding, kinase activation, and release of insulin containing granules by exocytosis, an effect similar to that of glucose. Insulin is a hormone that lowers blood glucose and controls the storage and metabolism of carbohydrates, proteins, and fats. Therefore, sulfonylureas are effective only in patients whose pancreata are capable of producing insulin. /Sulfonylurea antidiabetic agents/ | |
| Record name | Acetohexamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETOHEXAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3280 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from 90% aq ethanol, WHITE CRYSTALLINE POWDER | |
CAS No. |
968-81-0 | |
| Record name | ACETOHEXAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetohexamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=968-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetohexamide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetohexamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 968-81-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-acetyl-N-[(cyclohexylamino)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetohexamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetohexamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOHEXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGC8W08I6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETOHEXAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3280 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetohexamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
370 to 374 °F (NTP, 1992), 188-190 °C, 188 - 190 °C | |
| Record name | ACETOHEXAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetohexamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACETOHEXAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3280 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetohexamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does acetohexamide interact with its target to exert its hypoglycemic effect?
A1: this compound binds to and blocks the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells. [, , ] This blockage inhibits potassium efflux, leading to membrane depolarization. [, , ] The depolarization opens voltage-gated calcium channels, increasing intracellular calcium levels and triggering insulin secretion. [, , ]
Q2: Does this compound have any other pharmacological effects besides its hypoglycemic action?
A2: While the hypoglycemic effect is the primary focus, research suggests this compound might influence other physiological processes. For example, one study observed this compound administration led to morphological changes in rabbit pancreatic β-cells, including degranulation, suggesting an impact on β-cell function beyond just insulin secretion. []
Q3: How is this compound metabolized in the body?
A3: this compound primarily undergoes hepatic metabolism, where it is reduced to its pharmacologically active metabolite, (-)-hydroxyhexamide. [, , , , , , , , , , , ] This reduction is predominantly catalyzed by carbonyl reductase and potentially involves other enzymes like aldehyde reductase and 20β-hydroxysteroid dehydrogenase. [, , , , , , , , , , , ]
Q4: Is there a difference in this compound metabolism between males and females?
A4: Yes, significant sex-related differences in this compound reductase activity have been observed in several species, including rats. Studies show higher activity in the liver microsomes of male rats compared to females. This difference is attributed to the influence of androgens, particularly testosterone, on the expression of specific enzymes like CYP2C11 involved in this compound metabolism. [, , , , , , ]
Q5: Are there any known factors that can affect the pharmacokinetics of this compound?
A6: Yes, several factors can influence this compound pharmacokinetics. Co-administration with drugs like probenecid can significantly increase this compound plasma concentrations by inhibiting its metabolic reduction in the liver. [] Additionally, conditions like streptozotocin-induced diabetes can alter this compound reductase activity in the liver and kidneys, potentially impacting its elimination and overall exposure. [, ]
Q6: How does the binding of this compound to serum proteins compare to that of its metabolite?
A7: this compound exhibits higher serum protein binding than its metabolite, (-)-hydroxyhexamide. [, ] This difference is attributed to this compound's interaction with two binding sites on human serum albumin, while (-)-hydroxyhexamide interacts with only one. [] Interestingly, the presence of this compound can displace (-)-hydroxyhexamide from its binding site, suggesting a potential influence on the metabolite's pharmacokinetics. []
Q7: What is the impact of structural modifications on this compound's activity?
A8: Research suggests that the cyclohexyl group of this compound is crucial for its interaction with the this compound reductase found in the heart. [] Replacing the cyclohexyl group with various alkyl groups significantly reduces the enzyme's activity. [] This finding highlights the specificity of the heart enzyme and its distinct substrate-binding region compared to the liver and kidney enzymes. []
Q8: What are the potential toxicological concerns associated with this compound use?
A9: While not a primary focus of this Q&A, it's crucial to acknowledge that this compound, like other sulfonylureas, can cause hypoglycemia, especially in individuals with impaired renal function or those taking certain medications. [, , ] Additionally, there have been case reports of liver damage associated with this compound use. [, ]
Q9: Was this compound evaluated for its carcinogenic potential?
A10: Yes, this compound underwent a bioassay for carcinogenicity in rats and mice. [] The results indicated that under the conditions of the study, this compound was not carcinogenic in either species. []
Q10: What is known about the physicochemical properties of this compound?
A11: this compound exists in polymorphic forms, with two forms (I and II) being studied for their thermodynamic properties and bioavailability. [] Research indicates that the polymorphic form does not significantly affect the drug's bioavailability. [] Furthermore, complexation of this compound with β-cyclodextrin has been explored to improve its dissolution rate and potentially enhance its hypoglycemic activity in rabbits. []
Q11: How does the solubility of this compound vary in different solvent systems?
A12: The solubility of this compound has been studied in binary solvent mixtures like hexane-absolute ethanol and 95% (v/v) ethyl alcohol-aqueous buffer. [] These studies utilized the extended Hildebrand solubility approach, which considers the adhesive energy term (W) to account for solute-solvent interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















